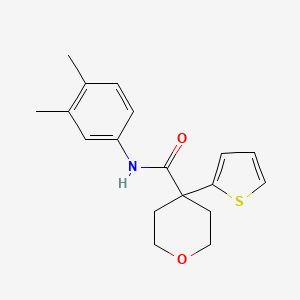

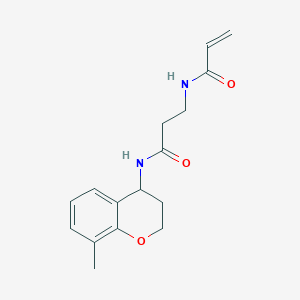

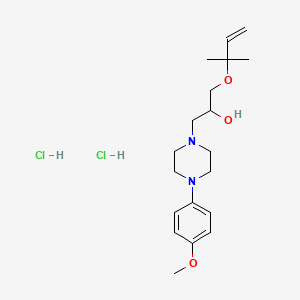

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Scientific Research Applications

Antimicrobial Applications

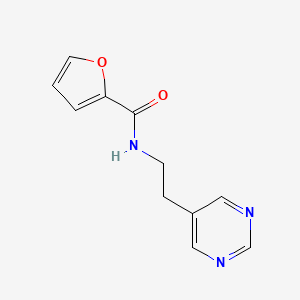

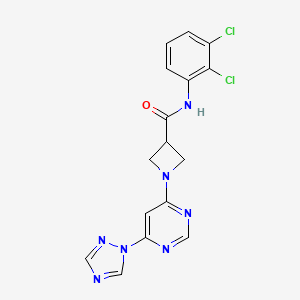

Research has demonstrated that derivatives of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide exhibit significant antibacterial and antimycobacterial activities. For instance, compounds synthesized with the thienopyrimidinone ring and substituted amido or imino side chains have shown notable effectiveness against various microbial strains including Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. These findings suggest the potential of these compounds as antimicrobial agents, with specific derivatives displaying potent antimicrobial properties (Chambhare et al., 2003).

Synthesis and Transformation

The synthesis and transformation of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide derivatives have been explored, leading to the development of novel compounds with potential biological activities. Acid-catalyzed transformations of related compounds have resulted in the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives. These synthetic processes and the resulting compounds are of interest for further pharmacological evaluation (Stroganova et al., 2016).

Antiprotozoal and Anticancer Activities

Further studies have investigated the antiprotozoal and anticancer potentials of furan-2-carboxamide derivatives. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide, have exhibited strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for diseases such as trypanosomiasis and malaria (Ismail et al., 2004).

DNA Binding and Molecular Recognition

The interaction of furan-2-carboxamide derivatives with DNA has been a subject of interest due to their potential applications in molecular recognition and as therapeutic agents. For example, the incorporation of a furan amino acid into the scaffold of a DNA-binding hairpin polyamide has shown to enhance the stabilization of duplex DNA and discrimination of noncognate sequences. This research provides insights into the design of DNA-targeted therapies and molecular diagnostics (Muzikar et al., 2011).

Future Directions

While specific future directions for “N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide” are not mentioned in the search results, the study of similar compounds indicates that they have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

It’s known that furan derivatives have a broad spectrum of biological activities , and pyrimidine derivatives have been found to bind with high affinity to multiple receptors

Mode of Action

Furan and pyrimidine derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Furan and pyrimidine derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways . More research is needed to elucidate the specific pathways impacted by this compound.

Result of Action

Furan and pyrimidine derivatives are known to exhibit a range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels

properties

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(10-2-1-5-16-10)14-4-3-9-6-12-8-13-7-9/h1-2,5-8H,3-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULKPBIVIFNUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2711008.png)

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)

![3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2711019.png)

![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)

![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)